9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy-

Description

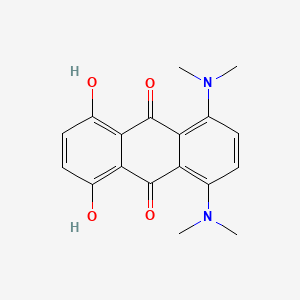

9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- (CAS 70476-63-0, referred to herein as Compound X) is an amino-substituted anthracenedione derivative. Structurally, it features dimethylamino groups at the 1,4-positions and hydroxyl groups at the 5,8-positions of the anthracenedione core.

Properties

CAS No. |

69657-88-1 |

|---|---|

Molecular Formula |

C18H18N2O4 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

1,4-bis(dimethylamino)-5,8-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C18H18N2O4/c1-19(2)9-5-6-10(20(3)4)14-13(9)17(23)15-11(21)7-8-12(22)16(15)18(14)24/h5-8,21-22H,1-4H3 |

InChI Key |

YGBCMDRZMKZIRT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C2C(=C(C=C1)N(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |

Origin of Product |

United States |

Preparation Methods

Large-Scale Synthesis from Tetrachlorophthalic Anhydride

A six-step synthesis has been developed to produce 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione bis-N-oxide (AQ4N) , a closely related compound, with an overall yield of 20%. Key features include:

Amination of 1,4-Dihydroxy-5,8-dichloroanthracene-9,10-dione

- The reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with alkylamines (e.g., n-propylamine, isobutylamine, methylamine, 2-aminoethanol, N,N-dimethylethylenediamine) proceeds readily to give 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-diones after oxidation.

- Aniline can also be used in the presence of boric acid to yield 1,4-bis(phenylamino)-5,8-dichloroanthracene-9,10-dione .

- Reaction conditions typically involve reflux in solvents such as ethanol or DMF for 2–24 hours.

Thiolation Reactions

- Thiolation of the bis(alkylamino)-dichloro derivatives with thiols like ethanethiol or thiophenol produces 1,4-bis(alkylamino)-5,8-bis(sulfanyl)anthracene-9,10-diones .

- Yields vary depending on solvent and thiol used; for example, reaction with potassium thiophenoxide in refluxing ethanol yields 41%, improved to 66% in DMF.

- Prolonged reaction times can lead to dealkylation, forming bis(amino)-bis(sulfanyl) derivatives.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Dichlorophthalic anhydride to difluorophthalic anhydride | KF–NaF mixture, 100 g scale | 77 | Key fluorination step |

| Amination with alkylamines | Alkylamines, reflux in ethanol or DMF | 50–70 | Efficient substitution of chlorine atoms |

| Amination with aniline | Aniline + boric acid, reflux | ~60 | Phenylamino derivative formation |

| Thiolation with thiophenol | Thiophenol, potassium thiophenoxide, reflux | 41–66 | Solvent-dependent yield |

| Oxidation steps | Various oxidants (e.g., nitrobenzene) | Variable | To achieve hydroxy and quinone functionalities |

Mechanistic and Theoretical Insights

- Molecular orbital calculations using ab initio methods (RHF/6-31G**) suggest that chlorine and sulfur substitutions influence the electronic properties and reduction potentials of the anthracene-9,10-dione derivatives.

- These modifications affect DNA binding characteristics, relevant for anticancer activity.

- The presence of alkylamino groups reduces the formation of radical anions, potentially improving drug stability.

Additional Functionalization Methods

- Beyond amination and thiolation, anthracene-9,10-dione derivatives can be functionalized via carbon–carbon bond formation, glycosylation, and other substitution reactions.

- Lewis acid-catalyzed N,C-glycosylation has been used to attach sugar moieties to aminoanthraquinones, as in the synthesis of antitumor agents like marmycin A.

- Catalysts such as indium bromide or indium triflate enable mild and selective functionalization, yielding diastereomeric products.

Summary Table of Preparation Methods for 9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy-

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Key Observations :

- Hydroxyl groups at 5,8-positions enhance DNA binding via hydrogen bonding and intercalation .

- Hydrophilic side chains (e.g., hydroxyethylamino in DHAQ and mitoxantrone) improve solubility and cellular uptake, critical for antitumor efficacy .

Antitumor Activity

In Vivo Efficacy

- DHAQ: Demonstrated curative activity in murine P388 leukemia (T/C > 299% at 0.5 mg/kg) and B16 melanoma (T/C > 500% at 1 mg/kg), surpassing Adriamycin in potency .

- Mitoxantrone: Achieved >200% increase in lifespan (ILS) in L1210 leukemia and B16 melanoma models, with activity against Adriamycin-resistant sublines .

- Compound X: Limited direct data, but analogs with dimethylamino groups (e.g., AQ) showed 100-fold lower antiproliferative activity than DHAQ in mouse L-cells, linked to reduced cellular uptake .

Mechanism of Action

All analogs inhibit DNA/RNA synthesis via intercalation, but hydroxylation and side-chain chemistry modulate potency:

- DHAQ and Mitoxantrone : Strong DNA binding (ΔTm > 10°C in melting assays) and inhibition of DNA polymerase I at low drug:DNA ratios .

- Compound X : Predicted to bind DNA but may require higher concentrations due to reduced hydrophilicity.

Pharmacokinetics and Metabolism

- DHAQ: Rapid plasma clearance; metabolized to less active forms by hepatic S-9 enzymes, reducing in vitro genotoxicity by 50% .

- Compound X : Likely undergoes N-demethylation, but metabolic pathways remain uncharacterized.

Biological Activity

9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- is a compound belonging to the anthraquinone family, characterized by its unique structure that includes two dimethylamino groups and two hydroxyl groups. This compound has garnered attention for its significant biological activities, particularly in the fields of oncology and pharmacology.

- Molecular Formula : C18H18N2O4

- Molecular Weight : 326.352 g/mol

- Structure : The compound features an anthracene backbone with functional groups that enhance its solubility and interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of anthracenediones exhibit potent antitumor properties. A study involving a related compound (CL216,942) demonstrated a wide spectrum of in vitro antitumor activity against various cancer types including:

- Breast cancer

- Ovarian cancer

- Renal cancer

- Lung cancer (both small cell and large cell)

- Melanoma

- Acute myelogenous leukemia

The study utilized a human tumor cloning system to evaluate the effectiveness of the compound across 27 different histological tumor types, confirming its potential for further clinical trials .

The biological activity of 9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- is primarily attributed to its ability to intercalate DNA. This mechanism disrupts DNA replication and transcription processes, leading to cell death in rapidly dividing cancer cells. The planar structure of the anthraquinone allows it to fit between DNA bases, causing structural distortions that inhibit cellular functions .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Antitumor Activity |

|---|---|---|---|

| 9,10-Anthracenedione | C14H8O2 | Parent compound; used as a dye | Limited |

| 1,4-Bis(dimethylamino)anthraquinone | C18H18N2O2 | Similar amine groups; lacks hydroxyls | Moderate |

| 9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- | C18H18N2O4 | Contains both amine and hydroxyl groups; enhanced solubility | High |

The unique combination of functional groups in 9,10-Anthracenedione, 1,4-bis(dimethylamino)-5,8-dihydroxy- significantly enhances its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) indicate strong efficacy against breast and ovarian cancer cells.

- Antibacterial Activity : Some studies have also explored the antibacterial properties of anthraquinone derivatives. For instance, anthraquinones have demonstrated activity against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

- Pharmacokinetics : The pharmacokinetic profile suggests favorable absorption characteristics due to the presence of dimethylamino groups which enhance membrane permeability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-bis(dimethylamino)-5,8-dihydroxy-9,10-anthracenedione, and what critical steps influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation of leucoquinizarin (a reduced form of 1,4,5,8-tetrahydroxyanthraquinone) with dimethylaminoethylamines, followed by air oxidation to restore the anthracenedione core . Key factors include:

- Reagent stoichiometry : Excess amine ensures complete substitution at the 1,4-positions.

- Oxidation conditions : Controlled aeration prevents over-oxidation of side chains.

- Purification : Column chromatography (silica gel, methanol/dichloromethane) isolates the product from unreacted intermediates .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm substitution patterns via H and C NMR (e.g., dimethylamino proton signals at δ 2.2–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak at m/z 521.35 for CHClNO) .

- UV-Vis spectroscopy : Characterize π→π* transitions (e.g., λ ~600 nm in DMSO) .

Q. What preliminary assays are used to assess its biological activity?

- Methodological Answer :

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., P-388 leukemia, B-16 melanoma) at concentrations 0.1–10 µM.

- DNA interaction studies : Employ ethidium bromide displacement assays or circular dichroism to evaluate intercalation .

- Enzyme inhibition : Test modulation of topoisomerase II activity via gel electrophoresis-based decatenation assays .

Advanced Research Questions

Q. How do substituent modifications (e.g., hydroxyethyl vs. dimethylamino groups) impact antitumor efficacy and pharmacokinetics?

- Methodological Answer :

- Hydrophilicity vs. activity : Replace dimethylamino with hydroxyethyl groups (as in mitoxantrone analogs) to enhance water solubility, improving bioavailability but potentially reducing DNA binding affinity .

- SAR studies : Compare IC values in vitro (e.g., compound 40 in showed T/C >500% in P-388 leukemia at 1 mg/kg).

- Metabolic stability : Use liver microsome assays to evaluate oxidative degradation pathways .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices, and how are interferences minimized?

- Methodological Answer :

- HPLC-UV/Vis : Reverse-phase C18 column (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30), λ = 600 nm. Limit of detection: ~10 ng/mL .

- Sample preparation : Protein precipitation with acetonitrile (1:2 v/v) removes serum albumin interference.

- Validation : Include recovery tests (85–115%) and spike-and-recovery experiments in urine/serum .

Q. How can contradictory data on substituent effects (e.g., inactive analogs in certain models) be resolved?

- Methodological Answer :

- Model specificity : Test compounds across multiple tumor models (e.g., B-16 melanoma vs. colon tumor 26) to assess tissue-selective activity .

- Mechanistic studies : Use isothermal titration calorimetry (ITC) to compare DNA binding affinities of active vs. inactive analogs (e.g., oxygen analog in showed no binding despite structural similarity).

- Computational modeling : Perform molecular docking to identify steric or electronic clashes in target interactions .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.